molecular formula C16H16Cl2N2O4S B3636715 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B3636715
M. Wt: 403.3 g/mol
InChI Key: UOJAWHPOCWWONS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a structurally complex organic compound featuring a 2,4-dichlorophenoxy group linked via an acetamide bridge to a 2-(4-sulfamoylphenyl)ethyl moiety. This combination of functional groups confers unique physicochemical and biological properties. The dichlorophenoxy group is associated with herbicidal and growth-regulating activities, as seen in analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) , while the sulfamoylphenyl group is commonly linked to enzyme inhibition and antibacterial activity .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O4S/c17-12-3-6-15(14(18)9-12)24-10-16(21)20-8-7-11-1-4-13(5-2-11)25(19,22)23/h1-6,9H,7-8,10H2,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJAWHPOCWWONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(4-sulfamoylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

Overview

2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a compound that combines several functional groups, making it of interest in various scientific and industrial applications. Its unique structure allows for potential use in medicinal chemistry, agricultural science, and materials development. This article explores its applications based on current research findings and case studies.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent, particularly in the development of antibacterial and anti-inflammatory drugs. The sulfonamide group is known for its role in inhibiting bacterial growth by mimicking natural substrates that inhibit essential enzymes.

  • Case Study : Research has indicated that compounds with similar structures show promising activity against various bacterial strains, suggesting that derivatives of this compound could be further explored for their antibacterial properties .

Agricultural Science

The dichlorophenoxy moiety is structurally related to herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), allowing for its potential application as a herbicide or plant growth regulator.

  • Application Insight : The compound's ability to influence plant hormone activity can be harnessed to develop new herbicides with improved efficacy and reduced environmental impact .

Materials Science

Due to its unique chemical structure, this compound can serve as a building block for the synthesis of novel materials with specific properties such as enhanced stability or reactivity.

  • Research Findings : Studies have shown that incorporating sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s uniqueness arises from its hybrid structure, merging a dichlorophenoxy moiety with a sulfamoylphenyl ethyl group. Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Differences Key Implications
2,4-Dichlorophenoxyacetic Acid (2,4-D) Lacks sulfamoyl and acetamide groups; simpler phenoxy-acetic acid structure Herbicidal activity via auxin mimicry; limited enzyme inhibition potential
N-[2-(4-sulfamoylphenyl)ethyl]acetamide Retains sulfamoylphenyl ethyl group but lacks dichlorophenoxy moiety Antibacterial activity due to sulfamoyl group; no herbicidal effects
N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide Bromine replaces sulfamoyl group Reduced solubility and altered target specificity compared to chlorinated/sulfamoyl analogs
2-(2,4-dichlorophenoxy)-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide Thiourea substituent instead of sulfamoylphenyl Enhanced reactivity in thiol-mediated interactions; distinct anticancer potential
2-(2,4-dichlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide Oxopyrrolidinyl group Improved metabolic stability and CNS penetration

Enzyme Inhibition and Antibacterial Effects

The sulfamoyl group in the target compound is critical for binding to enzymes like carbonic anhydrase or cytochrome P450, as seen in related sulfonamides . Compared to 2,4-D, which primarily acts as a herbicide, the hybrid structure of the target compound may enable dual herbicidal and antimicrobial activity. For example, N-[2-(4-sulfamoylphenyl)ethyl]acetamide exhibits antibacterial effects against Gram-positive pathogens, while the dichlorophenoxy moiety could synergize with this activity .

Anticancer and Anti-inflammatory Potential

Compounds with dichlorophenoxy groups, such as N-(3-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, show moderate anticancer activity via apoptosis induction . The target compound’s acetamide bridge may enhance cellular uptake compared to non-acetamide analogs, as seen in thiourea derivatives ().

Herbicidal Activity

The dichlorophenoxy group aligns with auxin-like growth regulation mechanisms, similar to 2,4-D and WH7 (a triazole derivative in ). However, the sulfamoyl group may reduce phytotoxicity compared to simpler herbicides, broadening its applicability .

Physicochemical Properties

  • Solubility : The sulfamoyl group enhances water solubility compared to halogen-only analogs (e.g., brominated derivatives in ). Hydrochloride salt formation, as seen in related acetamides (), could further improve bioavailability.
  • However, the sulfamoyl moiety may stabilize the compound via hydrogen bonding .
  • Molecular Weight : Estimated at ~420–450 g/mol (based on analogs in and ), placing it within the acceptable range for drug-like molecules.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and enzyme inhibition. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's chemical characteristics are essential for understanding its biological activity. Below is a summary of its key properties:

Property Details
Molecular Formula C16 H16 Cl2 N2 O4 S
Molecular Weight 403.28 g/mol
LogP 1.721
Hydrogen Bond Acceptors 8
Hydrogen Bond Donors 3
Polar Surface Area 82.47 Ų

Anti-Inflammatory Properties

Research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid, including this compound, exhibit significant anti-inflammatory activity. A study highlighted that these compounds selectively inhibit the COX-2 enzyme, which is crucial in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, thus alleviating inflammation and pain .

Enzyme Inhibition

The compound has been studied for its interaction with various enzymes. Notably, molecular docking studies have shown that it effectively binds to the active site of COX-2, surpassing the binding affinity of its parent compound, 2-(2,4-dichlorophenoxy)acetic acid. This suggests that modifications in the compound's structure enhance its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Molecular Docking Studies
    • A study employed molecular docking techniques to assess the binding interactions of the compound with COX-2. The results indicated a favorable binding conformation with a predicted lower energy state compared to other known inhibitors .
  • In Vivo Studies
    • In vivo experiments demonstrated that compounds similar to this compound significantly reduced carrageenan-induced paw edema in rat models. This supports its potential application in treating inflammatory conditions .
  • Structure-Activity Relationship (SAR) Analysis
    • SAR studies have identified key structural features contributing to the biological activity of related compounds. Specifically, substitutions at certain positions on the phenyl ring were found to enhance COX-2 inhibition while maintaining low toxicity profiles .

Q & A

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Sulfonation : Start with sulfonation of 2,4-dichloroaniline to form 2,4-dichlorophenylsulfonamide.

Coupling : React with 4-aminobenzenesulfonamide to generate an intermediate amine.

Acetylation : Use 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base (e.g., triethylamine) for final coupling .
Optimization Tips :

  • Control temperature (e.g., 0–5°C for acetylation to prevent side reactions).
  • Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
  • Monitor purity via HPLC or TLC at each step .

Q. How should researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., sulfamoyl, dichlorophenoxy groups). For example, the sulfamoyl proton resonates at δ 7.5–8.0 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~503.3 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Q. What are the primary biological targets or pathways hypothesized for this compound?

Based on structural analogs (e.g., ):

  • Enzyme Inhibition : Potential cyclooxygenase (COX) or carbonic anhydrase inhibition due to sulfamoyl and acetamide motifs.
  • Receptor Modulation : GPCRs or tyrosine kinase receptors via phenoxy and ethyl linker interactions.
  • Anticancer Activity : Apoptosis induction via mitochondrial pathway (observed in chromenone analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzyme assays vs. cell-based viability tests).
  • Dose-Response Analysis : Compare IC₅₀ values; discrepancies may arise from off-target effects at higher concentrations.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Core Modifications :

    Modification Hypothesized Impact
    Replace Cl with FAlters electronegativity and binding to halogen-bonding pockets
    Vary sulfamoyl substituents (e.g., methyl → ethyl)Modulates solubility and target selectivity
  • In Silico Screening : Use Schrödinger Suite to prioritize analogs with improved LogP (<3.5) and polar surface area (>80 Ų) for bioavailability .

Q. How should researchers design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic limitations?

  • Formulation : Use PEGylated nanoparticles to enhance solubility (logP ~4.2 suggests hydrophobicity).
  • Dosing Regimen : Administer intraperitoneally (10 mg/kg daily) in xenograft models, monitoring plasma half-life via LC-MS/MS.
  • Metabolite Identification : Perform hepatic microsome assays to identify primary metabolites (e.g., sulfamoyl hydrolysis products) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between MTT and colony formation assays?

  • MTT Limitations : May overestimate viability due to mitochondrial reductase activity in stressed cells.
  • Colony Formation : More stringent for proliferative capacity.
  • Resolution : Combine with apoptosis markers (e.g., Annexin V/PI flow cytometry) .

Q. What analytical methods validate compound stability under physiological conditions?

  • pH Stability Test : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24h; analyze degradation via UPLC.
  • Light/Temperature Stability : Store at -80°C in amber vials; avoid freeze-thaw cycles .

Methodological Tables

Q. Table 1. Key Analytical Parameters

Parameter Method Expected Result
PurityHPLC (C18)≥95%
Molecular WeightESI-MS503.3 [M+H]⁺
LogPShake-flask4.2 ± 0.3
Aqueous SolubilityNephelometry12 µM (pH 7.4)

Q. Table 2. Suggested In Vitro Assays

Assay Purpose Reference
COX-2 InhibitionAnti-inflammatory
Caspase-3 ActivationApoptosis Induction
hERG Channel BindingCardiotoxicity Screening

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.